molecular formula C13H11NO2S B14590051 2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 61174-77-4

2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14590051
CAS No.: 61174-77-4
M. Wt: 245.30 g/mol
InChI Key: GQLSPTBQHSZZFD-UHFFFAOYSA-N
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Description

2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of 2-methylphenothiazine precursors: This involves heating the precursors in the presence of a strong acid or base.

    Oxidation reactions: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the dione functionality.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher dione derivatives, while reduction may produce phenothiazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to other phenothiazines.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with specific molecular targets. These may include:

    Receptor binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar structural features.

    Chlorpromazine: A well-known antipsychotic agent with a similar core structure.

    Thioridazine: Another antipsychotic with structural similarities.

Uniqueness

2-Methyl-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific functional groups and their positions, which may confer distinct chemical and biological properties compared to other phenothiazines.

Properties

CAS No.

61174-77-4

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

2-methyl-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO2S/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)17(13,15)16/h2-8,14H,1H3

InChI Key

GQLSPTBQHSZZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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